molecular formula C12H18N2O4 B1434890 methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate CAS No. 1803593-90-9

methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate

Cat. No.: B1434890
CAS No.: 1803593-90-9
M. Wt: 254.28 g/mol
InChI Key: WHBGHHXJQLYNCC-UHFFFAOYSA-N
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Description

Methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate: is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyclopenta[d][1,2]oxazole ring system with a morpholin-4-yl group and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, starting with the formation of the cyclopenta[d][1,2]oxazole ring. One common approach is the cyclization of a suitable precursor containing the morpholin-4-yl group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Typical reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: : In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: : Potential medicinal applications include the development of new pharmaceuticals. Its structural features may make it suitable for targeting specific biological receptors or enzymes.

Industry: : In the industrial sector, this compound could be used in the production of advanced materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds: : Compounds with similar structures include other oxazole derivatives and morpholine-containing compounds.

Uniqueness: : What sets methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate apart is its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.

Properties

IUPAC Name

methyl 6a-morpholin-4-yl-3a,4,5,6-tetrahydrocyclopenta[d][1,2]oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-16-11(15)10-9-3-2-4-12(9,18-13-10)14-5-7-17-8-6-14/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBGHHXJQLYNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2(C1CCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate
Reactant of Route 2
methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate
Reactant of Route 3
methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate
Reactant of Route 4
methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate
Reactant of Route 5
methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate
Reactant of Route 6
methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate

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